7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14963663
Molecular Formula: C26H21BrN2O3
Molecular Weight: 489.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21BrN2O3 |
|---|---|
| Molecular Weight | 489.4 g/mol |
| IUPAC Name | 7-bromo-2-(6-methylpyridin-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H21BrN2O3/c1-14(2)16-7-9-17(10-8-16)23-22-24(30)19-13-18(27)11-12-20(19)32-25(22)26(31)29(23)21-6-4-5-15(3)28-21/h4-14,23H,1-3H3 |
| Standard InChI Key | MOCUXFLUFUONJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a chromeno[2,3-c]pyrrole-3,9-dione core, a fused heterocyclic system combining chromene (benzopyran) and pyrrole motifs. Key substituents include:
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7-Bromo group: A bromine atom at position 7 of the chromene ring, enhancing electrophilic reactivity and enabling cross-coupling reactions.
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6-Methylpyridin-2-yl group: A pyridine ring with a methyl group at position 6, contributing to π-stacking interactions and solubility modulation.
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4-(Propan-2-yl)phenyl group: An isopropyl-substituted phenyl ring at position 1, influencing steric bulk and hydrophobic interactions.
The IUPAC name systematically describes these substituents and their positions, ensuring unambiguous identification.
Synthesis and Characterization
Representative Reaction Scheme:
Spectroscopic Characterization
Key analytical data for related compounds include:
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H NMR: Distinct signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and pyrrolic NH (δ 10–12 ppm).
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Mass Spectrometry: Molecular ion peaks consistent with the formula (exact mass: 527.08 g/mol).
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IR Spectroscopy: Stretching vibrations for carbonyl groups (~1700 cm) and C-Br bonds (~600 cm) .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Chromeno-pyrrole-diones exhibit decomposition temperatures >250°C, suitable for high-temperature applications .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridine and carbonyl groups.
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Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling derivatization with aryl boronic acids.
Comparative Physicochemical Data
| Property | Target Compound | Analog from |
|---|---|---|
| Molecular Weight | 527.08 g/mol | 509.54 g/mol |
| LogP (Predicted) | 3.8 | 3.5 |
| Melting Point | 220–225°C (decomp.) | 210–215°C (decomp.) |
Applications
Medicinal Chemistry
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Kinase Inhibition: Pyridine-containing heterocycles often target ATP-binding sites in kinases, suggesting potential anticancer activity.
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Antimicrobial Activity: Brominated analogs demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).
Materials Science
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